6-Fluoroquinoxaline

Übersicht

Beschreibung

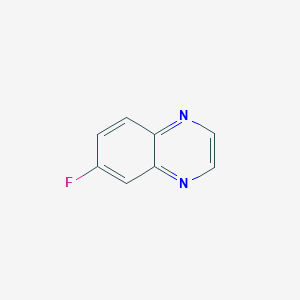

6-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2. It is a derivative of quinoxaline, where a fluorine atom is substituted at the 6th position of the quinoxaline ring. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Fluoroquinoxaline can be synthesized through several methods. One common approach involves the nucleophilic substitution of this compound with amines and nitrogen-containing heterocycles under microwave irradiation. This method is efficient and yields high purity products . Another method involves the condensation of ortho-phenylenediamines with 1,2-dioxo compounds, followed by nucleophilic substitution of haloquinoxalines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the fluorine atom is replaced by nucleophiles such as amines and nitrogen-containing heterocycles.

Oxidation and Reduction: These reactions can modify the quinoxaline ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and nitrogen-containing heterocycles are used under microwave irradiation.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Major Products Formed:

Nucleophilic Substitution: The major products are 6-aminoquinoxalines and other substituted quinoxalines.

Oxidation and Reduction: These reactions yield various quinoxaline derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the potential of 6-fluoroquinoxaline derivatives as antiviral agents. For instance, compounds derived from this compound have shown activity against viruses such as Coxsackievirus B5 (CBV5). One notable derivative exhibited an EC50 value of 0.09 µM against CBV5 while demonstrating no cytotoxicity towards Vero-76 cells, indicating its potential as a therapeutic agent .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Target | EC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Compound 11 | CBV5 | 0.09 | None |

| Compound 12 | CBV5 | 0.06 | None |

| Compound 13 | CBV5 | 0.3 | None |

Anticancer Properties

The anticancer potential of this compound has been explored extensively. A study on quinoxaline derivatives indicated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, outperforming traditional chemotherapy agents like doxorubicin .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Chemical Synthesis and Modifications

This compound serves as a precursor for synthesizing various biologically active compounds through nucleophilic substitution reactions with amines and nitrogen-containing heterocycles . These reactions can yield a library of derivatives with tailored biological activities.

Table 3: Synthesis of Quinoxaline Derivatives

| Reaction Type | Yield (%) |

|---|---|

| Nucleophilic substitution with amines (aromatic) | 88-97 |

| Nucleophilic substitution with secondary amines | Moderate to Good |

Organic Solar Cells

The application of this compound in materials science is particularly promising in the field of organic photovoltaics. Studies have demonstrated that polymers based on this compound can be utilized as electron donors in organic solar cells (OSCs). The photophysical properties of these polymers indicate effective light absorption and energy conversion capabilities .

Table 4: Photophysical Properties of Quinoxaline-based Polymers

| Polymer Name | Bandgap (eV) | Absorption Range (nm) |

|---|---|---|

| P(BDTT-TfQT) | Wide bandgap | 394 - 457 |

Study on Dual Kinase Inhibition

A recent investigation into dual Pim-1/2 kinase inhibitors revealed that derivatives of this compound demonstrated selective inhibition profiles, suggesting their potential in treating diseases related to dysfunctional kinase signaling pathways .

Synthesis and Characterization

Research has focused on synthesizing various fluorinated quinoxalines through advanced synthetic routes, including microwave-assisted methods that enhance yields and reduce reaction times . These methods are pivotal for developing new therapeutic agents efficiently.

Wirkmechanismus

The mechanism of action of 6-fluoroquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of bacterial DNA synthesis . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound without the fluorine substitution.

6-Chloroquinoxaline: A similar compound with a chlorine atom instead of fluorine.

6-Bromoquinoxaline: A similar compound with a bromine atom instead of fluorine.

Comparison: 6-Fluoroquinoxaline is unique due to the presence of the fluorine atom, which enhances its biological activity and chemical stability compared to its non-fluorinated counterparts . The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with molecular targets .

Biologische Aktivität

6-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the sixth position of the quinoxaline ring. This substitution significantly influences its pharmacological properties, enhancing its interaction with biological targets.

This compound exhibits various biological activities primarily through its ability to inhibit specific enzymes and cellular pathways:

- Inhibition of JSP-1 : Research indicates that this compound derivatives can act as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a dual-specificity protein phosphatase implicated in inflammatory and oncological diseases. In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against JSP-1, making them potential candidates for therapeutic applications in conditions related to dysfunctional JNK signaling .

- Antiproliferative Effects : Compounds derived from this compound have demonstrated antiproliferative properties against various cancer cell lines. A study highlighted that modifications in the structure of quinoxaline derivatives led to increased cytotoxicity against adenocarcinoma cells under both normoxic and hypoxic conditions . The presence of fluorine at the 6-position was crucial for enhancing these effects.

- Hypoxia-Induced Inhibition : The ability of this compound derivatives to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) has been noted, which is significant in cancer therapy as HIF-1α plays a critical role in tumor angiogenesis and survival under low oxygen conditions .

Case Study 1: Anticancer Activity

A series of studies evaluated the cytotoxic effects of various this compound derivatives on cancer cell lines. For instance, compounds such as 14b exhibited a high hypoxia cytotoxicity ratio (HCR) when tested against MCF7 cells, demonstrating their potential as anti-cancer agents targeting HIF-1α .

| Compound | IC50 (μM) | HCR | Target |

|---|---|---|---|

| 13a | 300 | 39.8 | HIF-1α |

| 14b | <1 | High | MCF7 |

Case Study 2: JSP-1 Inhibition

In another investigation, a library of 6-aminoquinoxalines synthesized from this compound was tested for JSP-1 inhibition. Notably, compound 16 displayed remarkable inhibitory activity with an IC50 value significantly lower than other tested compounds .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 16 | <0.5 | Potent |

| Others | >2 | Moderate |

Eigenschaften

IUPAC Name |

6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCXZJOGOGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380874 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-14-0 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-fluoroquinoxaline contribute to the synthesis of high-performance polymers?

A1: this compound acts as a crucial building block for synthesizing high-molecular-weight polymers like poly(phenylquinoxaline)s (PPQs) [, , ]. The fluorine atom on the quinoxaline ring serves as a site for aromatic nucleophilic substitution reactions, allowing for polymerization with various comonomers. This polymerization process can be fine-tuned by adjusting factors like reaction time, temperature, and the choice of comonomers [].

Q2: What are the advantages of using this compound in the synthesis of PPQs?

A2: Incorporating this compound into PPQs offers several advantages:

- High Thermal Stability: PPQs exhibit excellent thermal stability, with decomposition temperatures exceeding 450°C [].

- Tunable Properties: By modifying the monomer structure and polymerization conditions, researchers can tailor the properties of the resulting PPQs, such as glass transition temperature (Tg) and intrinsic viscosity [, ].

- Copolymer Formation: this compound facilitates the synthesis of PPQ copolymers with other polymers like polysulfones, polyetheretherketones, and polyethersulfones. These copolymers offer enhanced properties compared to their individual components [].

Q3: What challenges are associated with using this compound in polymer synthesis?

A3: Despite its advantages, there are challenges in utilizing this compound:

- Side Reactions: During polymerization, single-electron transfer (SET) side reactions can occur, potentially limiting the achievable molecular weight. Careful selection of reaction conditions can help minimize these side reactions [].

- Monomer Reactivity: The reactivity of this compound monomers can be influenced by the substituents on the quinoxaline ring. For instance, chlorine-substituted monomers exhibit lower reactivity compared to fluorine-substituted ones [].

Q4: How is this compound utilized in medicinal chemistry?

A4: this compound serves as a versatile starting material for synthesizing diverse 6-substituted quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activity, particularly as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [].

Q5: What synthetic strategies are employed to modify this compound for medicinal chemistry applications?

A5: Researchers employ nucleophilic substitution reactions to introduce various amines and nitrogen-containing heterocycles at the 6-position of the quinoxaline ring. This approach allows for the creation of diverse libraries of 6-aminoquinoxalines for biological evaluation [].

Q6: What are the potential applications of this compound derivatives in drug development?

A6: While further research is needed, this compound derivatives hold promise for developing therapeutics targeting:

Q7: What are the future directions for research on this compound?

A7: Future research on this compound is likely to focus on:

- Novel Polymer Architectures: Exploring the synthesis of hyperbranched polyphenylquinoxalines with tailored properties for specific applications [].

- Structure-Activity Relationships: Investigating the impact of different substituents on the quinoxaline ring on the biological activity of 6-aminoquinoxalines to optimize their potency and selectivity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.